Ethyl 3,3,5-trimethyl-6-nitrohexanoate
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Overview
Description
Ethyl 3,3,5-trimethyl-6-nitrohexanoate is an organic compound with the molecular formula C11H21NO4. It is an ester, characterized by the presence of an ester functional group (RCOOR’) and a nitro group (NO2). Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
The synthesis of Ethyl 3,3,5-trimethyl-6-nitrohexanoate typically involves esterification reactions. One common method is the reaction of 3,3,5-trimethyl-6-nitrohexanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction conditions usually involve refluxing the mixture to drive the reaction to completion .
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Ethyl 3,3,5-trimethyl-6-nitrohexanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3,3,5-trimethyl-6-nitrohexanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 3,3,5-trimethyl-6-nitrohexanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Ethyl 3,3,5-trimethyl-6-nitrohexanoate can be compared with other similar compounds, such as:
Ethyl 3,3,5-trimethylhexanoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Mthis compound: Has a methyl ester group instead of an ethyl ester group, which can affect its physical and chemical properties.
Ethyl 3,3,5-trimethyl-6-aminohexanoate: Contains an amino group instead of a nitro group, leading to different reactivity and biological activities.
This compound is unique due to the presence of both the ester and nitro functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90252-97-4 |
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Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
ethyl 3,3,5-trimethyl-6-nitrohexanoate |
InChI |
InChI=1S/C11H21NO4/c1-5-16-10(13)7-11(3,4)6-9(2)8-12(14)15/h9H,5-8H2,1-4H3 |
InChI Key |
HDKWXZRSAAKVJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C)CC(C)C[N+](=O)[O-] |
Origin of Product |
United States |
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